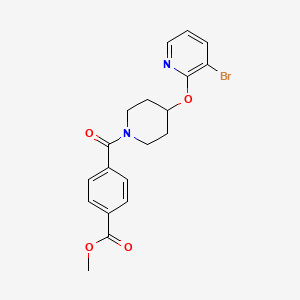
Methyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate is a complex organic compound with significant potential in various scientific domains. Its multifaceted structure, featuring both aromatic and heterocyclic components, positions it as an intriguing subject for research in chemistry, biology, and medicinal studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate involves multiple steps, typically starting with the preparation of the piperidine and pyridinyl components. A common synthetic route includes:
Formation of the Piperidine Intermediate: : This can be achieved by reacting 1-bromopiperidine with benzoic acid under reflux conditions.
Attachment of the Pyridinyl Group: : The piperidine intermediate is then reacted with 3-bromopyridine under anhydrous conditions, using a base such as potassium carbonate to facilitate the reaction.
Final Esterification: : The resulting product is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
On an industrial scale, the synthesis may employ continuous flow reactors to optimize the reaction conditions, ensuring higher yields and purity. This approach minimizes reaction times and allows for better control over temperature and pressure variables.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically facilitated by reagents such as potassium permanganate or chromium trioxide, which may affect the piperidine or pyridinyl rings.
Reduction: : Reduction reactions, using agents like lithium aluminum hydride, can target the carbonyl group or the aromatic rings.
Substitution: : Halogen substitution reactions are common, where the bromine atom on the pyridinyl ring can be replaced by other substituents such as iodine or chlorine through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenated reagents (e.g., iodine chloride), anhydrous conditions with bases like potassium carbonate.
Major Products
Oxidation: : Carboxylic acids or ketones.
Reduction: : Alcohols or alkanes.
Substitution: : Various halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
Used in studying reaction mechanisms due to its complex structure.
Serves as a precursor for synthesizing other complex organic compounds.
Biology
Medicine
Investigated for its pharmacological properties, particularly in creating novel therapeutic agents.
Industry
Utilized in the development of advanced materials and chemical catalysts.
Mécanisme D'action
The compound's mechanism of action often involves its interaction with specific molecular targets, primarily enzymes and receptors in biological systems. Its piperidine and pyridinyl rings allow it to mimic or inhibit naturally occurring molecules, affecting various biochemical pathways. The bromine atom in the pyridinyl ring can enhance its binding affinity and selectivity toward certain targets, influencing the compound's overall biological activity.
Comparaison Avec Des Composés Similaires
Unique Features
The combination of a piperidine ring with a brominated pyridinyl group makes it unique, providing a distinct set of physical and chemical properties.
Similar Compounds
Methyl 4-(4-((2-chloropyridin-3-yl)oxy)piperidine-1-carbonyl)benzoate: : A similar compound with a chlorine atom instead of bromine.
Ethyl 4-(4-((3-fluoropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate: : Featuring an ethyl ester group and a fluorinated pyridinyl ring.
Each similar compound has its own unique set of properties and applications, but they share common structural motifs with Methyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate, making them useful for comparative studies in various fields.
This comprehensive article outlines the essential aspects of this compound, from its synthesis to its applications, providing a solid foundation for further exploration and research.
Propriétés
IUPAC Name |
methyl 4-[4-(3-bromopyridin-2-yl)oxypiperidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4/c1-25-19(24)14-6-4-13(5-7-14)18(23)22-11-8-15(9-12-22)26-17-16(20)3-2-10-21-17/h2-7,10,15H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBNWJZTMZWROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ACETYLPHENYL)-2-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE](/img/structure/B2935656.png)
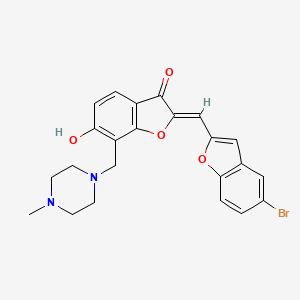
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2935659.png)
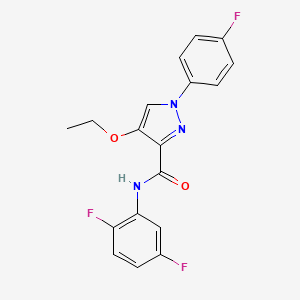
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2935663.png)
![4-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine](/img/structure/B2935664.png)
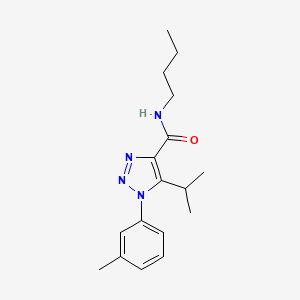
![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2935666.png)
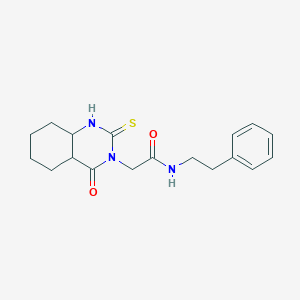
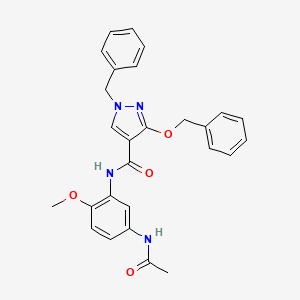
![N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2935673.png)
![3-[5-[(6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2935674.png)
![2-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2935675.png)

